molecular formula C15H24N4OS B6705869 N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide

N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide

Cat. No.: B6705869
M. Wt: 308.4 g/mol
InChI Key: PLOAUDJYSSFOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide is a complex organic compound that features a thiomorpholine ring, a pyrazole moiety, and a hexenyl side chain

Properties

IUPAC Name

N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-3-4-5-6-7-16-15(20)19-8-9-21-12-14(19)13-10-17-18(2)11-13/h3,10-11,14H,1,4-9,12H2,2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOAUDJYSSFOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CSCCN2C(=O)NCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of the pyrazole moiety and the hexenyl side chain. The key steps include:

    Formation of Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a thiol under acidic conditions.

    Introduction of Pyrazole Moiety: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of Hexenyl Side Chain: The hexenyl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole moiety can be reduced under hydrogenation conditions.

    Substitution: The hexenyl side chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted hexenyl derivatives.

Scientific Research Applications

N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, while the pyrazole moiety can participate in hydrogen bonding or π-π interactions. The hexenyl side chain can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxylate
  • N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-sulfonamide

Uniqueness

N-hex-5-enyl-3-(1-methylpyrazol-4-yl)thiomorpholine-4-carboxamide is unique due to the presence of the carboxamide group, which can form strong hydrogen bonds, enhancing its binding affinity to biological targets. Additionally, the combination of the thiomorpholine ring and the pyrazole moiety provides a versatile scaffold for further functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.